molecular formula C19H15ClN2O2S B12157105 3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid

3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid

Cat. No.: B12157105
M. Wt: 370.9 g/mol
InChI Key: DYRNZTAUVSGQEI-UHFFFAOYSA-N
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Description

3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid is a complex organic compound with a unique structure that combines a thiazole ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the thiazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Allylation: The prop-2-en-1-yl group is added through an allylation reaction, typically using allyl bromide and a base like potassium carbonate.

    Formation of the Benzoic Acid Moiety: The final step involves the coupling of the thiazole intermediate with 3-aminobenzoic acid through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, potentially leading to the formation of dihydrothiazole derivatives or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Dihydrothiazole derivatives, dechlorinated products

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.

Mechanism of Action

The mechanism by which 3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group could play crucial roles in binding to the target, while the benzoic acid moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid
  • 4-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid
  • 3-{[4-(4-Chlorophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}salicylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H15ClN2O2S/c1-2-10-22-17(13-6-8-15(20)9-7-13)12-25-19(22)21-16-5-3-4-14(11-16)18(23)24/h2-9,11-12H,1,10H2,(H,23,24)

InChI Key

DYRNZTAUVSGQEI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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